2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the class of organic compounds known as dimethoxybenzenes. These are aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. The compound is structurally related to 4-bromo-2,5-dimethoxyphenethylamine, which is known for its psychoactive properties .
Preparation Methods
The synthesis of 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors. This interaction leads to alterations in neurotransmitter levels and brain connectivity, which may underlie its psychoactive and therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione include:
4-bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in psychopharmacological research.
Brolamfetamine: Another psychoactive compound with similar structural features.
Mescaline: A naturally occurring psychedelic with a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoindole-1,3(2H)-dione moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-24-15-8-13(19)16(25-2)7-12(15)14(21)9-20-17(22)10-5-3-4-6-11(10)18(20)23/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPGVFJFRRZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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